molecular formula C20H17ClFN3O4S B11375070 5-chloro-N-(2-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(2-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11375070
M. Wt: 449.9 g/mol
InChI Key: ZCCMVUNZUGZJAF-UHFFFAOYSA-N
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Description

5-CHLORO-N-(2-ETHOXYPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with various functional groups such as chloro, ethoxy, fluorophenyl, and methanesulfonyl

Preparation Methods

The synthesis of 5-CHLORO-N-(2-ETHOXYPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as β-diketones and amidines, under acidic or basic conditions.

    Introduction of Substituents: The chloro, ethoxy, and fluorophenyl groups are introduced through nucleophilic substitution reactions. For example, the chloro group can be introduced using thionyl chloride, while the ethoxy group can be added using ethyl iodide in the presence of a base.

    Methanesulfonylation: The methanesulfonyl group is introduced via a sulfonylation reaction using methanesulfonyl chloride and a suitable base, such as triethylamine.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

5-CHLORO-N-(2-ETHOXYPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxy positions, allowing for the introduction of different substituents. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-CHLORO-N-(2-ETHOXYPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(2-ETHOXYPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

5-CHLORO-N-(2-ETHOXYPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 5-CHLORO-N-(2-ETHOXYPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C20H17ClFN3O4S

Molecular Weight

449.9 g/mol

IUPAC Name

5-chloro-N-(2-ethoxyphenyl)-2-[(2-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H17ClFN3O4S/c1-2-29-17-10-6-5-9-16(17)24-19(26)18-14(21)11-23-20(25-18)30(27,28)12-13-7-3-4-8-15(13)22/h3-11H,2,12H2,1H3,(H,24,26)

InChI Key

ZCCMVUNZUGZJAF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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